8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O6S2/c1-16-3-6-18(7-4-16)31(25,26)24-13-14-30-21(24)9-11-23(12-10-21)32(27,28)20-15-17(22)5-8-19(20)29-2/h3-8,15H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGBDFRGQIEHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and an epoxide.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the aromatic ring.
Sulfonylation: The sulfonyl groups are introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Tosylation: The tosyl group is added using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The following compounds share structural similarities with the target molecule:
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Molecular Formula : C₁₅H₂₂N₂O₆S₂ .
- Substituents :
- Position 4: 4-Methoxyphenyl sulfonyl (electron-donating methoxy group).
- Position 8: Methylsulfonyl (simpler alkyl sulfonyl group).
- The 4-methoxyphenyl group in this analog lacks fluorine, reducing its lipophilicity compared to the target .
8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Substituents :
- Position 4: 4-Methoxyphenyl sulfonyl.
- Position 8: 4-Fluoro-3-methylphenyl sulfonyl.
- Key Differences: The fluorine in this analog is at the para position of the phenyl ring, differing from the target’s 5-fluoro substitution.
8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane
- Core Modification: Replaces the sulfonyl groups with a morpholinopyrimidinyl moiety.
- Functional Impact : The morpholine group enhances solubility due to its polar nature, while the pyrimidine ring introduces hydrogen-bonding capabilities. This contrasts with the target’s sulfonyl groups, which prioritize electrophilic interactions .
Physicochemical Properties
Key Observations :
- The target’s higher molecular weight and fluorine/methoxy substituents result in lower solubility but greater membrane permeability compared to methylsulfonyl or morpholine-containing analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include:
- Spirocyclization : Formation of the 1-oxa-4,8-diazaspiro[4.5]decane core via cyclization under anhydrous conditions to prevent hydrolysis .
- Sulfonylation : Sequential introduction of the 5-fluoro-2-methoxyphenylsulfonyl and tosyl groups using sulfonyl chlorides in dichloromethane, with triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (e.g., silica gel, DCM/MeOH 9:1) and recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify spirocyclic geometry and substituent positions. Key signals include aromatic protons (~6.8–7.2 ppm) and sulfonyl group shifts (~3.3 ppm for methoxy) .
- Mass Spectrometry : High-resolution MS (e.g., m/z 489.6 [M+H]⁺) to confirm molecular weight .
- Elemental Analysis : Validate C, H, N, S content (e.g., deviations <0.4% from theoretical values) .
Q. What are the recommended storage and handling protocols?
- Methodological Answer :
- Storage : –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis .
- Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. Avoid dust formation due to potential respiratory irritation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact biological activity?
- Methodological Answer :
- Comparative Assays : Test analogs in receptor-binding assays (e.g., 5-HT1A or M1 muscarinic receptors) using radioligand displacement. Fluorine enhances electronegativity, increasing receptor affinity, while methoxy groups improve solubility .
- SAR Analysis : Tabulate IC₅₀ values for analogs (example):
| Substituent | 5-HT1A IC₅₀ (nM) | LogP |
|---|---|---|
| 5-Fluoro-2-methoxy | 12 ± 1.5 | 2.8 |
| 4-Nitro | 45 ± 3.2 | 3.1 |
| Unsubstituted phenyl | 120 ± 8.7 | 2.5 |
- Computational Modeling : Dock modified structures into receptor active sites (e.g., using AutoDock Vina) to predict binding modes .
Q. How can contradictory data on synthetic yields (e.g., 67% vs. 82%) be resolved?
- Methodological Answer :
- Parameter Optimization : Screen reaction conditions (temperature, solvent polarity) using design of experiments (DoE). For example, replacing dichloromethane with THF increases yields by stabilizing intermediates .
- Catalyst Screening : Test bases (e.g., DBU vs. triethylamine) to improve sulfonylation efficiency .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylated derivatives) and adjust stoichiometry .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Monitor reactions via in-situ IR to track sulfonyl chloride consumption. Pseudo-first-order kinetics suggest rate-limiting attack by the spirocyclic amine .
- Isotope Labeling : Use ¹⁸O-labeled water to confirm hydrolysis pathways under acidic conditions .
- DFT Calculations : Model transition states to explain regioselectivity (e.g., preferential sulfonylation at N8 due to lower activation energy) .
Q. How can bioactivity be validated in disease models?
- Methodological Answer :
- In Vitro Assays : Test against primary neurons for neuroprotective effects (e.g., NMDA-induced excitotoxicity) using MTT assays .
- In Vivo Models : Administer to rodent seizure models (e.g., maximal electroshock) at 10–50 mg/kg. Monitor anticonvulsant activity and compare to reference drugs (e.g., valproate) .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS after IV/oral dosing. Optimize formulations (e.g., PEGylation) to enhance bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition (e.g., IC₅₀ varies across studies)?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and internal controls (e.g., staurosporine for PKC inhibition) .
- Source Validation : Compare compound purity (HPLC vs. suppliers) and exclude batches with <95% purity .
- Meta-Analysis : Pool data from multiple studies (e.g., fixed-effects model) to identify outliers and adjust for confounding variables (e.g., cell line differences) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
